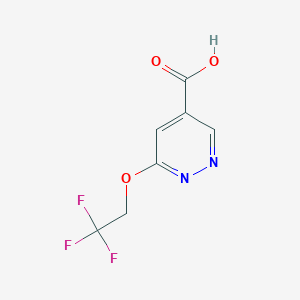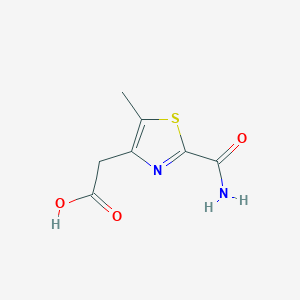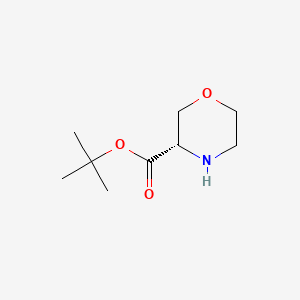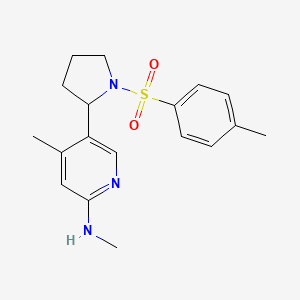
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent selection and purification steps are crucial to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and have similar pharmacological properties.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological activities.
Uniqueness
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the specific substitution pattern on the pyridine ring and the presence of the tosyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N,4-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |
InChI Key |
MMDUXSULQHNOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


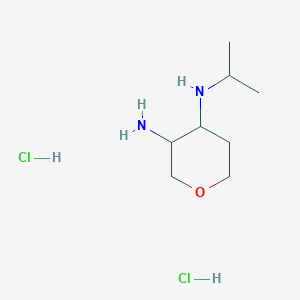
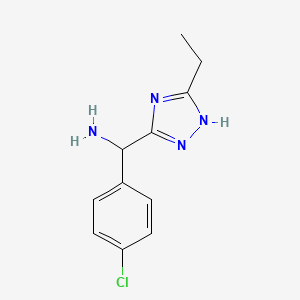


![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)


![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)


